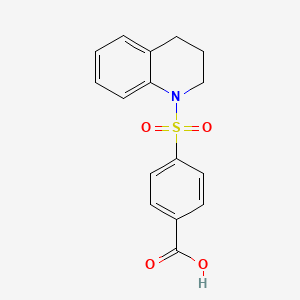
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3NO4S2 and its molecular weight is 381.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
The compound N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and biochemical properties. For instance, Röver et al. (1997) explored the synthesis and biochemical characterization of similar benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential in detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anti-Inflammatory and Anticancer Properties
Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research demonstrates the compound's potential as a therapeutic agent with minimal tissue damage in various organs compared to untreated controls (Küçükgüzel et al., 2013).
Inhibitory Potency and Water Solubility
Casini et al. (2002) researched on sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold, demonstrating their strong affinities towards certain isozymes and good water solubility. These findings are crucial for understanding the compound's potential applications in lowering intraocular pressure in glaucoma treatment (Casini et al., 2002).
Cytotoxicity and Tumor-Specificity
In 2016, Gul et al. synthesized a series of new benzenesulfonamides and tested them for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives exhibited interesting cytotoxic activities, indicating their importance for further anti-tumor activity studies (Gul et al., 2016).
Endothelin Antagonism and Oral Activity
Murugesan et al. (1998) studied biphenylsulfonamides as endothelin-A antagonists, exploring the structure-activity relationships and pharmacology of certain analogues. Their research contributes to understanding the compound's role in inhibiting the pressor responses caused by endothelin-1, indicating its potential in cardiovascular therapies (Murugesan et al., 1998).
Enzyme Inhibitory and Glaucoma Treatment Potential
Nocentini et al. (2016) synthesized benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, demonstrating their effectiveness as inhibitors of certain human isoforms of carbonic anhydrase. The compounds showed significant intraocular pressure lowering activity, which is relevant in glaucoma treatment (Nocentini et al., 2016).
Photodynamic Therapy Application
Pişkin et al. (2020) synthesized new benzenesulfonamide derivative groups with high singlet oxygen quantum yield, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Progesterone Receptor Antagonism
Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, indicating their potential in treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016).
Propiedades
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S2/c1-13(19,12-3-2-8-23-12)9-18-24(20,21)11-6-4-10(5-7-11)22-14(15,16)17/h2-8,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDLHUWWCGXKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
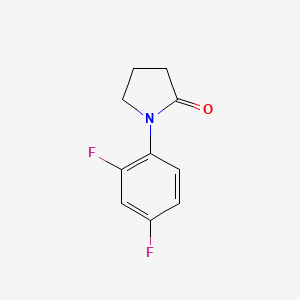
![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
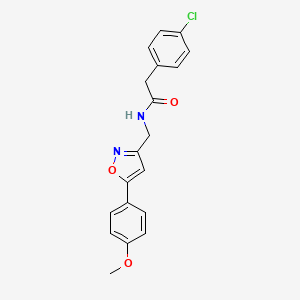
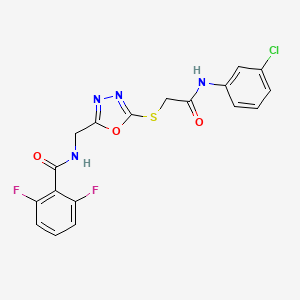
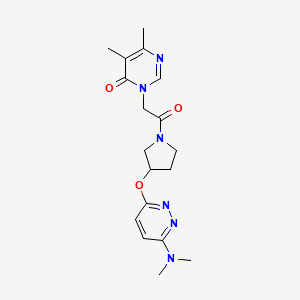
![7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2828858.png)
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2828859.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2828860.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)
![N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2828862.png)
![3-(4-methoxyphenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2828863.png)
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)
![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)
